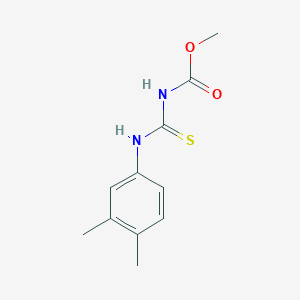![molecular formula C15H20N2O3S2 B318628 methyl 2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B318628.png)
methyl 2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps. One common method starts with cyclopentanone, which reacts with methyl cyanoacetate and sulfur in methanol, with morpholine as a catalyst. The reaction mixture is heated and stirred to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
化学反応の分析
Types of Reactions
Methyl 2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or thioether.
科学的研究の応用
Methyl 2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiophene derivatives.
Industry: It could be used in the development of new materials with unique properties.
作用機序
The mechanism of action for methyl 2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
- Methyl 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Ethyl 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Methyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Uniqueness
What sets methyl 2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate apart from similar compounds is its specific functional groups and the resulting chemical properties. These unique features make it particularly valuable for certain applications in research and industry .
特性
分子式 |
C15H20N2O3S2 |
|---|---|
分子量 |
340.5 g/mol |
IUPAC名 |
methyl 2-(2,2-dimethylpropanoylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C15H20N2O3S2/c1-15(2,3)13(19)17-14(21)16-11-10(12(18)20-4)8-6-5-7-9(8)22-11/h5-7H2,1-4H3,(H2,16,17,19,21) |
InChIキー |
AFFBILSSGXPTQB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=C(C2=C(S1)CCC2)C(=O)OC |
正規SMILES |
CC(C)(C)C(=O)NC(=S)NC1=C(C2=C(S1)CCC2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(allylamino)sulfonyl]phenyl}-2-chlorobenzamide](/img/structure/B318546.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2,4-dichlorobenzamide](/img/structure/B318548.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-methylbenzamide](/img/structure/B318550.png)
![N-{4-[(allylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B318553.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-chlorophenoxy)acetamide](/img/structure/B318556.png)
![2-[[4-(Dipropylsulfamoyl)phenyl]carbamoyl]benzoic acid](/img/structure/B318558.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methoxybenzamide](/img/structure/B318560.png)
![3-{[2-(TERT-BUTYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOIC ACID](/img/structure/B318562.png)

![2-[[4-(Benzylsulfamoyl)phenyl]carbamoyl]benzoic acid](/img/structure/B318565.png)
![N-[4-(benzylsulfamoyl)phenyl]-2-methoxybenzamide](/img/structure/B318566.png)
![N-[4-(benzylsulfamoyl)phenyl]butanamide](/img/structure/B318567.png)
![4-[(anilinocarbonyl)amino]-N-benzylbenzenesulfonamide](/img/structure/B318568.png)
![N-{4-[(benzylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B318569.png)
